1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-6-12-11(4-1)5-3-8-15-9-7-14-10-13(12)15;;/h1-2,4,6,13-14H,3,5,7-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESZUUDQUIYOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3CNCCN3C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a] benzazepine; dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a] benzazepine derivatives has been documented in various studies. A notable example includes the preparation of derivatives evaluated for their anthelmintic activity against Taenia crassiceps in vitro. Among these derivatives, 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a] benzazepine was highlighted for its high activity and selected for further development .
Anthelmintic Activity
The primary biological activity investigated for this compound is its anthelmintic effect. In vitro studies have shown that certain derivatives exhibit significant efficacy against cestodes. For instance:
- Compound : 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a] benzazepine
- Activity : Highly active against Taenia crassiceps
- Mechanism : The exact mechanism remains under investigation but is thought to involve disruption of the parasite's metabolic processes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research indicates that modifications to the molecular structure can significantly impact efficacy:
| Modification | Effect on Activity |
|---|---|
| Cyclohexylcarbonyl group | Increases anthelmintic potency |
| Oxo group at position 4 | Essential for maintaining activity |
This table summarizes findings from various studies that correlate structural changes with biological outcomes.
Study 1: Efficacy Against Cestodes
A study focused on a series of synthesized derivatives demonstrated varying degrees of anthelmintic activity. The lead compound was subjected to further pharmacological evaluation due to its promising results in preliminary screenings .
Study 2: Cytotoxicity and Cancer Research
Research into related benzazepine derivatives has indicated potential anticancer properties. For example:
Comparison with Similar Compounds
SAR Insights :
- Anthelmintic Activity: The fully saturated octahydro pyrazino-benzazepine scaffold likely enhances stability and parasite membrane interaction .
- Anticancer Potency: Diisoquinoline derivatives benefit from planar aromatic systems for DNA intercalation and Topo II inhibition .
- CNS Activity : Mirtazapine’s pyridine ring and methylation improve blood-brain barrier penetration .
Data Tables
Table 1: Efficacy of Pyrazino-Bridged Compounds in Disease Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
